molecular formula C16H20O6 B1255878 Monodictysin C

Monodictysin C

Cat. No.: B1255878
M. Wt: 308.33 g/mol
InChI Key: PIJNYABFKNAKHE-YZKPXJPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This article will focus on Monodictysin B and its comparisons with similar compounds.

Monodictysin B is a polyketide-derived xanthone isolated from the ascomycete fungus Leptosphaeria sp. and Monodictys putredinis . Its structure was elucidated using NMR spectroscopy, mass spectrometry (MS), and comparative analysis with literature data . Monodictysin B belongs to a class of fungal metabolites known for diverse bioactivities, including antifungal, cytotoxic, and chemoprotective properties. For example, it induces NAD(P)H: quinone reductase, an enzyme involved in cancer chemoprotection .

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(1S,3S,4S,4aS,9aS)-1,4,8-trihydroxy-6-methoxy-3,4a-dimethyl-2,3,4,9a-tetrahydro-1H-xanthen-9-one

InChI

InChI=1S/C16H20O6/c1-7-4-10(18)13-14(19)12-9(17)5-8(21-3)6-11(12)22-16(13,2)15(7)20/h5-7,10,13,15,17-18,20H,4H2,1-3H3/t7-,10-,13+,15-,16-/m0/s1

InChI Key

PIJNYABFKNAKHE-YZKPXJPOSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]2C(=O)C3=C(C=C(C=C3O[C@@]2([C@H]1O)C)OC)O)O

Canonical SMILES

CC1CC(C2C(=O)C3=C(C=C(C=C3OC2(C1O)C)OC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Monodictysin B shares structural and functional similarities with other xanthones and anthraquinones. Below is a comparative analysis with three key analogs: norlichexanthone, leptosphaerin D, and emodinbianthrone.

Table 1: Structural and Functional Comparison

Compound Source Organism Core Structure Key Functional Groups Bioactivity Reference
Monodictysin B Leptosphaeria sp., M. putredinis Xanthone Hydroxyl, methyl, ketone Antifungal, chemoprotective
Norlichexanthone Lichen-associated fungi Xanthone Hydroxyl, carboxyl Antioxidant, antimicrobial
Leptosphaerin D Leptosphaeria sp. Dihydroxanthone Epoxide, hydroxyl Cytotoxic (moderate activity vs. tumor cells)
Emodinbianthrone Penicillium spp. Bianthraquinone Anthraquinone dimer Antiviral, anti-inflammatory

Key Findings:

Structural Differences: Monodictysin B lacks the carboxyl group present in norlichexanthone, which may explain its reduced solubility in polar solvents . Emodinbianthrone’s dimeric anthraquinone structure grants broader π-π stacking interactions, enhancing its antiviral activity compared to monomeric xanthones like Monodictysin B .

Functional Overlaps and Distinctions: Both Monodictysin B and leptosphaerin D show antifungal activity, but only leptosphaerin D exhibits cytotoxicity against human tumor cell lines (e.g., IC₅₀ = 8.2 µM for HepG2) . Norlichexanthone’s carboxyl group enhances its metal-chelating capacity, making it more effective in antioxidant applications than Monodictysin B . Emodinbianthrone’s dimeric structure correlates with stronger DNA intercalation, a mechanism absent in Monodictysin B .

Biosynthetic Pathways: Monodictysin B and norlichexanthone are derived from polyketide pathways, but norlichexanthone undergoes additional oxidative steps to form its carboxyl group .

Q & A

Q. How should researchers design long-term stability studies for this compound in drug formulation?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via UPLC-PDA and assess bioactivity retention. Use Arrhenius kinetics to predict shelf life .
  • Key Considerations : Include lyophilized formulations to mitigate hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monodictysin C
Reactant of Route 2
Monodictysin C

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